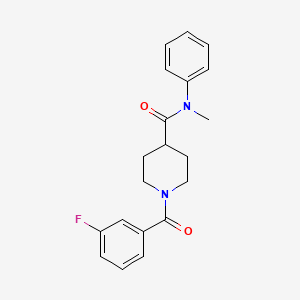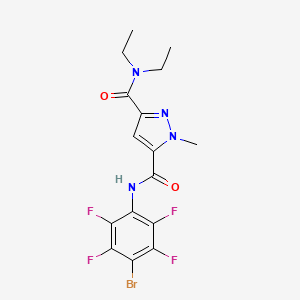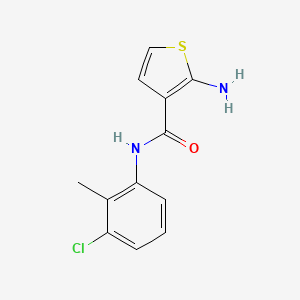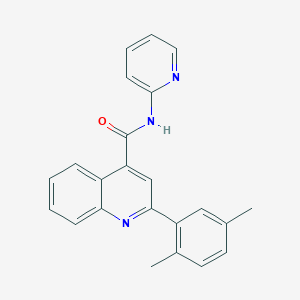![molecular formula C26H37N3O2 B4628548 2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4628548.png)
2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol
Descripción general
Descripción
2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C26H37N3O2 and its molecular weight is 423.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.28857743 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research on compounds with structures similar to the specified chemical often explores their synthesis and chemical reactions, such as nucleophilic aromatic substitution. For example, studies on piperidine reactions with nitro-group-containing aromatics have shown quantitative yields in certain conditions, highlighting mechanisms that could be relevant to synthesizing or modifying compounds like the one you're interested in (Pietra & Vitali, 1972).
Environmental Impact and Degradation
Compounds containing aromatic structures and piperidine or piperazine rings may also be studied for their environmental impact and degradation pathways. For instance, research on the fate and behavior of parabens, which share some functional group similarities with the compound , in aquatic environments reveals insights into their biodegradability and persistence in nature (Haman et al., 2015).
Potential Therapeutic Applications
While direct applications of "2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol" in therapy are not specified, similar compounds are being explored for their therapeutic potential. For example, tyrosol and hydroxytyrosol, phenolic compounds found in olives and wine, exhibit anti-inflammatory, antiviral, and anti-tumor properties, suggesting the possible biomedical applications of related compounds (Ramos et al., 2020).
Enzymatic Degradation and Remediation
The enzymatic degradation of organic pollutants, including compounds with structures similar to the one mentioned, highlights the potential of bioremediation strategies. Research on redox mediators and enzymes like laccases and peroxidases demonstrates the ability to transform or degrade recalcitrant organic molecules, suggesting applications for environmental cleanup and pollution control (Husain & Husain, 2007).
Propiedades
IUPAC Name |
2-[1-[(3-methoxyphenyl)methyl]-4-[1-(2-methylphenyl)piperidin-4-yl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O2/c1-21-6-3-4-9-26(21)27-13-10-23(11-14-27)29-16-15-28(24(20-29)12-17-30)19-22-7-5-8-25(18-22)31-2/h3-9,18,23-24,30H,10-17,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIWPBQWHPQJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCC(CC2)N3CCN(C(C3)CCO)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2,6-dichloro-4-[(Z)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4628468.png)
![(E)-3-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B4628473.png)




![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4628511.png)


![N-1,3-benzodioxol-5-yl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarboxamide](/img/structure/B4628528.png)
![N-benzyl-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4628535.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B4628545.png)
![2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4628550.png)
![N-(2,5-dichlorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B4628558.png)
